molecular formula C11H10ClFO2 B12302625 Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate

Cat. No.: B12302625
M. Wt: 228.65 g/mol
InChI Key: VWGCPKIKIFYTOR-VOTSOKGWSA-N
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Description

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate (CAS No.: 1315560-52-1, C₁₁H₁₀ClFO₂, M.Wt: 228.04) is an α,β-unsaturated ester characterized by a 2-chloro-6-fluorophenyl substituent at the β-position of the acrylate moiety. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for complex heterocycles or bioactive molecules . Key physicochemical properties include a sample solubility provided at 10 mM in solution and storage recommendations at 2–8°C . Its synthesis involves Morita-Baylis-Hillman (MBH) bromides, yielding the (E)-isomer selectively, as demonstrated by IR (1728 cm⁻¹ for ester C=O) and ¹H NMR (δ 4.44 ppm for CH₂CH₃) data .

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

ethyl (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+

InChI Key

VWGCPKIKIFYTOR-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1Cl)F

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-6-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the acrylate group. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Methyl vs. Ethyl Esters

The methyl analog, (E)-Methyl 3-(2-chloro-6-fluorophenyl)-2-((1,3-dioxoisoindolin-2-yloxy)methyl)acrylate (4a), shares the same aromatic substituents but differs in the ester group (methyl vs. ethyl). This structural variation impacts physicochemical properties:

  • Melting Point : 4a exhibits a sharp melting point (83.5–84.7°C) , while data for the ethyl variant is unreported.
  • Reactivity : The ethyl ester’s longer alkyl chain may slow hydrolysis rates relative to methyl esters, affecting stability in acidic/basic conditions .

Complex Acrylate Derivatives

  • Imidazo-Pyrrolo-Pyrazine Acrylate () : (E)-Ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate features a fused heterocyclic substituent. This compound, synthesized via Suzuki-Miyaura coupling (70% yield), highlights the versatility of ethyl acrylate in cross-coupling reactions. The bulky substituent reduces conformational flexibility compared to the simpler 2-chloro-6-fluorophenyl group .
  • Furopyran-Substituted Acrylate () : Ethyl (E)-3-((2R,3R,6R)-3-(benzyloxy)-5-chloro-6-((trimethylsilyl)ethynyl)-3,6-dihydro-2H-pyran-2-yl)acrylate (202) incorporates a stereochemically complex furopyran ring. Such derivatives are tailored for natural product synthesis (e.g., fungal metabolites), emphasizing the role of acrylates in stereoselective transformations .

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate

  • Route : MBH bromide intermediates are reacted under mild conditions, followed by purification via filtration and washing with petroleum ether .
  • Yield: Not explicitly stated, but the method emphasizes simplicity and selectivity for the (E)-isomer.

Imidazo-Pyrrolo-Pyrazine Acrylate ()

  • Route : Suzuki-Miyaura coupling of a brominated heterocycle with (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate in THF/Na₂CO₃ (70% yield) .
  • Advantage : High efficiency for introducing acrylate groups into electron-deficient aromatic systems.

Physicochemical and Spectroscopic Data

Compound Molecular Formula M.Wt Key IR (cm⁻¹) ¹H NMR (δ, CDCl₃) Melting Point (°C)
This compound C₁₁H₁₀ClFO₂ 228.04 1728 (C=O) 4.44 (q, CH₂CH₃), 1.44 (t, CH₃) N/A
Methyl analog (4a) C₁₉H₁₃ClFNO₅ 389.77 1728 (C=O) 3.80 (s, OCH₃) 83.5–84.7

Biological Activity

Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C12_{12}H10_{10}ClF O2_2
  • Molecular Weight : Approximately 224.65 g/mol

The structure features a trans configuration (E) around the double bond between the acrylate and phenyl groups, which enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit various cancer cell lines, with specific attention to:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • SKOV-3 (ovarian cancer)

IC50_{50} Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines, with IC50_{50} values reported as follows:

  • HeLa Cells : IC50_{50} < 10 µg/mL
  • MCF-7 Cells : IC50_{50} in the range of 11.20–93.46 µg/mL
  • SKOV-3 Cells : IC50_{50} ranging from 7.87–70.53 µg/mL .

These results suggest that this compound may effectively inhibit cell proliferation in specific cancer types, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial activity.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of this compound:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-Chloro-4-fluorocinnamic acidC10_{10}H8_{8}ClF O2_21.00Simpler phenolic structure without an ethyl group
3-(2,6-Dichloro-4-fluorophenyl)acrylic acidC11_{11}H8_{8}Cl2_2F O2_20.98Additional chlorine substitution enhancing reactivity
3-(2-Chloro-5-fluorophenyl)acrylic acidC11_{11}H9_{9}ClF O2_20.96Different halogen positioning affecting biological activity

The presence of halogen substituents enhances lipophilicity, potentially increasing interaction with biological targets.

The proposed mechanism through which this compound exerts its biological effects includes:

  • Interaction with Cellular Targets : The compound likely interacts with nucleophilic sites in proteins or nucleic acids, leading to inhibition of critical cellular processes.
  • Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in cancer cells, contributing to reduced viability .
  • Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit biofilm formation, suggesting a potential pathway for antimicrobial activity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Studies : A study reported significant inhibition of proliferation in HeLa cells at concentrations below 10 µg/mL, indicating strong anticancer potential.
  • Antimicrobial Efficacy : Research on related compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound might exhibit similar properties .

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